4-Ethoxy-1,1,1-trifluorobutan-2-ol

Descripción general

Descripción

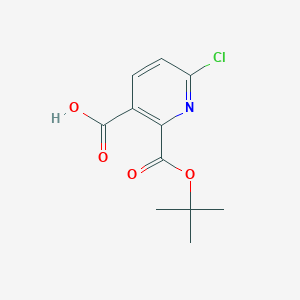

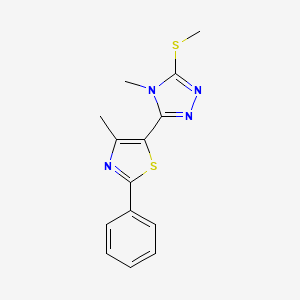

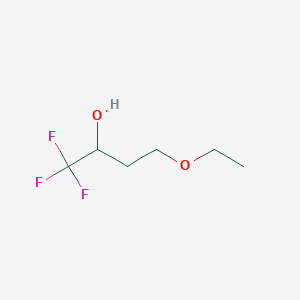

4-Ethoxy-1,1,1-trifluorobutan-2-ol is a chemical compound with the molecular formula C6H11F3O2 . It serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .

Synthesis Analysis

The synthesis of this compound involves continuously introducing a raw material comprising vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor for a reaction to obtain a product system containing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .Molecular Structure Analysis

The molecular weight of this compound is 172.15 . The molecular structure can be represented as C2H5OCH=CHCOCF3 .Chemical Reactions Analysis

This compound serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines . Key steps are an addition–elimination reaction to ETFBO followed by the thiazolium-catalyzed Stetter reaction .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.406 (lit.) and a density of 1.18 g/mL at 25 °C (lit.) . It has a boiling point of 51-53 °C/12 mmHg (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Organo Alkali–Metal Complexes

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, a compound related to 4-Ethoxy-1,1,1-trifluorobutan-2-ol, has been used in the synthesis of fluorinated organo alkali–metal complexes. These complexes were created by reacting with alkali metal salts of diethyl malonate, resulting in two kinds of complexes: solvent molecule-involved complexes and ion aggregates composed of alkali metal cation and carbanion. Both types were characterized using spectroscopic methods and single-crystal X-ray diffraction analyses (Song et al., 2012).

Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), which is closely related to this compound, serves as a building block for the preparation of various trifluoromethyl-substituted compounds. This includes thiophenes, furans, pyrrols, and piperazines, demonstrating its versatility in chemical synthesis. This utility was showcased in the synthesis of the drug Celebrex® (celecoxib) (Sommer et al., 2017).

Stereoselective Synthesis of Bicyclo-Nonanones

The pyrrolidine enamine of cyclohexanone added to 4-Ethoxy-1,1,1-trifluorobut-3-ene-2-one results in the highly diastereoselective synthesis of a single diastereoisomer of a specific bicyclic ketone. This process demonstrates the compound's application in stereoselective organic synthesis, where controlling the stereochemistry of the product is crucial (Andrew et al., 2000).

Mecanismo De Acción

Target of Action

It is known to serve as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .

Mode of Action

The compound interacts with its targets through an addition–elimination reaction followed by the thiazolium-catalyzed Stetter reaction . This allows the compound to be used in the synthesis of various trifluoromethyl-substituted compounds .

Safety and Hazards

Direcciones Futuras

4-Ethoxy-1,1,1-trifluorobutan-2-ol is a new synthetic building block containing fluorine. Compounds containing such building blocks reach cells easier and are therefore more effective. Thus, less application is required to achieve the same effect. About 30 percent of all newly developed medicines and about 50 percent of crop protection products contain fluorine .

Propiedades

IUPAC Name |

4-ethoxy-1,1,1-trifluorobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O2/c1-2-11-4-3-5(10)6(7,8)9/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBCDFQPWNUTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B3116748.png)

![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)